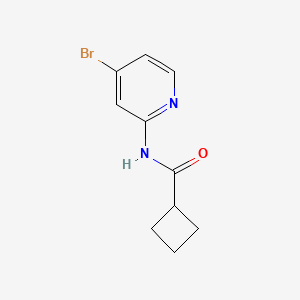

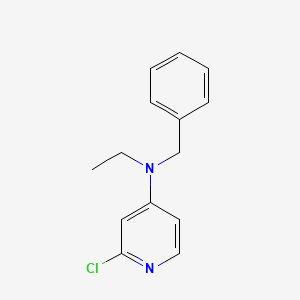

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

The compound “2-Chloropyridin-4-yl” is a part of various biologically active substances, including coenzymes, drugs, and plant protection chemicals . It is often used to imitate the structure of benzene in bioisosteric analogs .

Synthesis Analysis

The synthesis of “2-Chloropyridin-4-yl” compounds involves various methods. For instance, 4-Acetyl-2-chloropyridine is used as an intermediate in the manufacture of agrochemicals .Molecular Structure Analysis

The molecular formula of “2-Chloropyridin-4-yl” compounds is C6H6ClNO . The structure includes a pyridine ring with a chlorine atom at the 2nd position and a functional group at the 4th position .Chemical Reactions Analysis

The chemical reactions involving “2-Chloropyridin-4-yl” compounds are complex and depend on the specific compound and conditions. For instance, 1-(2-Chloropyridin-4-yl)-3-phenylurea has been used to modify the optical parameters and internal quality of ‘Xuxiang’ kiwifruit during growth .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloropyridin-4-yl” compounds vary. For example, (2-Chloropyridin-4-yl)methanamine has a molecular weight of 142.59 and is used for R&D purposes .Applications De Recherche Scientifique

Synthesis Methodologies

Studies have explored the synthesis of tetrahydroisoquinoline derivatives, highlighting methodologies that yield compounds with potential pharmacological interests. For example, Kandinska et al. (2006) detailed the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents, using a reaction that became diastereoselective under specific conditions, producing only the trans isomer M. Kandinska, I. Kozekov, M. Palamareva, 2006. Similarly, Jansa et al. (2007) synthesized coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid, examining their catalytic activity in enantioselective synthesis P. Jansa, V. Macháček, P. Nachtigall, V. Wsól, M. Svobodová, 2007.

Catalysis and Chemical Transformations

Zhu and Seidel (2017) investigated redox-neutral annulations involving tetrahydroisoquinoline, demonstrating dual C–H bond functionalization, which has implications for constructing complex molecular architectures Zhengbo Zhu, D. Seidel, 2017. This approach is valuable for developing new synthetic pathways in organic chemistry.

Biological Activity and Medicinal Applications

Several studies have synthesized tetrahydroisoquinoline derivatives to evaluate their biological activities, including anticancer properties. Redda et al. (2010) synthesized substituted tetrahydroisoquinolines, assessing their potential as anticancer agents K. Redda, Madhavi Gangapuram, Tiffany Ardley, 2010. Furthermore, Gao et al. (2008) explored carbon-11 labeled tetrahydroisoquinoline derivatives as selective estrogen receptor modulators (SERMs) for PET imaging of ER expression in breast cancer, indicating the relevance of these compounds in diagnostic imaging Mingzhang Gao, Min Wang, K. Miller, G. Sledge, Q. Zheng, 2008.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

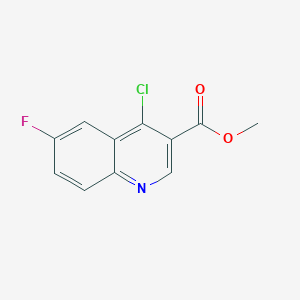

IUPAC Name |

2-(2-chloropyridin-4-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPOUZHKXFJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)

![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)

![(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474440.png)

![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)

![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)